molecular formula C19H16FNO5 B11218665 (4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218665
M. Wt: 357.3 g/mol
InChI Key: MFLRKVVGZKMPHT-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate base and solvent. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. Common reaction conditions include the use of a strong base such as sodium hydride or potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (4Z)-2-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C19H16FNO5

Molecular Weight

357.3 g/mol

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16FNO5/c1-23-15-9-11(10-16(24-2)17(15)25-3)8-14-19(22)26-18(21-14)12-6-4-5-7-13(12)20/h4-10H,1-3H3/b14-8-

InChI Key

MFLRKVVGZKMPHT-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.